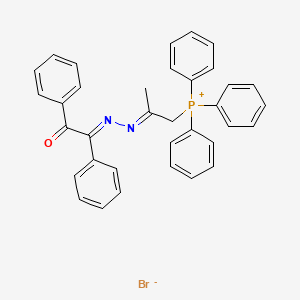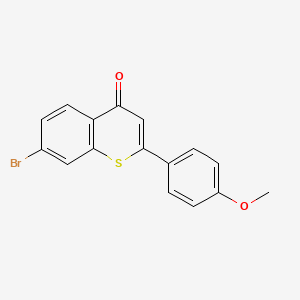
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt is a complex organic compound with a unique structure. This compound is characterized by its cyclohexa-4,6-diene ring, which is substituted with carboxy, pentyl, and dihydroxy groups. The potassium salt form enhances its solubility in water, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt typically involves multiple steps:
Formation of the Cyclohexa-4,6-diene Ring: This can be achieved through Diels-Alder reactions, where a diene reacts with a dienophile under controlled conditions.
Introduction of the Carboxy Group: This step often involves carboxylation reactions, where a carboxyl group is introduced using reagents like carbon dioxide.
Addition of the Pentyl Group: This can be done through alkylation reactions, where an alkyl halide reacts with the cyclohexa-4,6-diene ring.
Formation of the Potassium Salt: The final step involves neutralizing the compound with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The pentyl group can be substituted with other alkyl or functional groups.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or other electrophiles.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexa-4,6-diene derivatives.
Esterification: Esters.
科学的研究の応用
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene sodium salt: Similar structure but different counterion.
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene lithium salt: Similar structure but different counterion.
(2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene ammonium salt: Similar structure but different counterion.
Uniqueness
The potassium salt form of (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene is unique due to its enhanced solubility and stability in aqueous solutions, making it particularly useful in biological and industrial applications.
This detailed article provides a comprehensive overview of (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene potassium salt, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H17KO4 |
|---|---|
分子量 |
264.36 g/mol |
IUPAC名 |
potassium;(5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C12H18O4.K/c1-2-3-4-5-8-6-7-9(12(15)16)11(14)10(8)13;/h6-7,10-11,13-14H,2-5H2,1H3,(H,15,16);/q;+1/p-1/t10-,11+;/m0./s1 |
InChIキー |
BBLPZPQHEWQLGM-VZXYPILPSA-M |
異性体SMILES |
CCCCCC1=CC=C([C@H]([C@H]1O)O)C(=O)[O-].[K+] |
正規SMILES |
CCCCCC1=CC=C(C(C1O)O)C(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[2,3-h]cinnoline](/img/structure/B13139445.png)

![Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13139451.png)

![4-(Bromomethyl)-[3,3'-bipyridin]-6-ol](/img/structure/B13139462.png)







![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)
phosphanium bromide](/img/structure/B13139527.png)
